molecular formula C17H20N2O3S2 B7684276 N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide

N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide

Cat. No.: B7684276
M. Wt: 364.5 g/mol
InChI Key: IZIBCQIKKYBBNT-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide is an organic compound with a complex structure that includes an ethyl group, a methyl group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The sulfamoyl group is then introduced via a sulfonation reaction using appropriate sulfonating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylbenzamide
  • 2-methylbenzamide
  • 5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide

Uniqueness

N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-methyl-5-[(2-methylsulfanylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-4-18-17(20)14-11-13(10-9-12(14)2)24(21,22)19-15-7-5-6-8-16(15)23-3/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIBCQIKKYBBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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